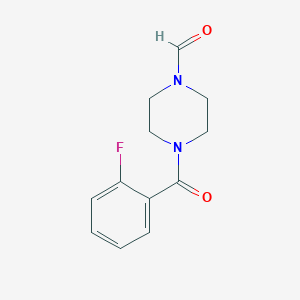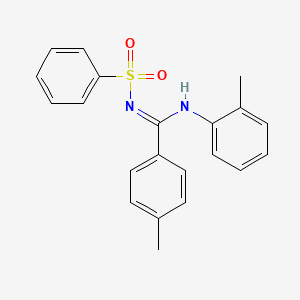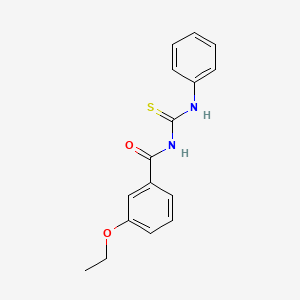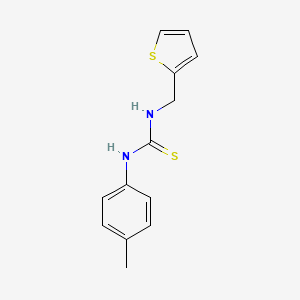
N-(3,4-dichlorobenzyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorobenzyl)cyclopentanecarboxamide, commonly known as DCC, is a chemical compound that has gained significant attention in the field of scientific research. DCC is a white crystalline solid that is soluble in organic solvents. It has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science.
科学研究应用
DCC has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, DCC has been investigated for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. DCC has also been investigated for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
In the field of agriculture, DCC has been investigated for its potential as a herbicide. It has been shown to inhibit the growth of weeds and improve crop yields in field trials. DCC has also been investigated for its potential as a fungicide. It has been shown to inhibit the growth of fungal pathogens and protect crops from disease.
In the field of materials science, DCC has been investigated for its potential as a building block for the synthesis of novel materials. It has been shown to react with various functional groups to form new compounds with unique properties. DCC has also been investigated for its potential as a stabilizer for polymers. It has been shown to improve the thermal stability and mechanical properties of polymers.
作用机制
The mechanism of action of DCC is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. DCC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. DCC has also been shown to inhibit the activity of mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
DCC has been shown to have various biochemical and physiological effects. In animal models, DCC has been shown to reduce pain and inflammation, inhibit tumor growth, and improve crop yields. DCC has also been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.
实验室实验的优点和局限性
DCC has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and has a long shelf life. However, DCC has some limitations for use in lab experiments. It is insoluble in water, which can limit its use in aqueous systems. It also has a low melting point, which can make it difficult to handle at high temperatures.
未来方向
There are several future directions for the study of DCC. In the field of medicine, further studies are needed to investigate the potential of DCC as an anti-inflammatory and analgesic agent. Clinical trials are also needed to evaluate the safety and efficacy of DCC in humans. In the field of agriculture, further studies are needed to investigate the potential of DCC as a herbicide and fungicide. Field trials are also needed to evaluate the effectiveness of DCC in real-world conditions. In the field of materials science, further studies are needed to investigate the potential of DCC as a building block for the synthesis of novel materials. New methods for the synthesis of DCC and its derivatives should also be explored to improve its properties and expand its potential applications.
合成方法
The synthesis of DCC involves the reaction between 3,4-dichlorobenzylamine and cyclopentanecarboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide bond. The reaction yields DCC as a white crystalline solid with a purity of over 98%.
属性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c14-11-6-5-9(7-12(11)15)8-16-13(17)10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVSRTAWKIETTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195030 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(benzylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5843684.png)
![2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5843691.png)



![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5843714.png)
![2-[(3-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5843723.png)

![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)

![ethyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5843768.png)


![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)